molecular formula C11H15N B046510 2-Cyclopropyl-2-phenylethan-1-amine CAS No. 112093-23-9

2-Cyclopropyl-2-phenylethan-1-amine

Cat. No.: B046510
CAS No.: 112093-23-9
M. Wt: 161.24 g/mol
InChI Key: YJFNTOKQVRSFQZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylethan-1-amine is a significant chemical scaffold in medicinal chemistry research, particularly in the development of serotonergic ligands. This compound serves as a key synthetic intermediate for a class of potent and selective agonists targeting the serotonin 5-HT2C receptor . The 5-HT2C receptor is a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia, obesity, and drug addiction . Structural analogs of this compound, specifically N-substituted 2-phenylcyclopropylmethylamines, have been designed to exhibit high 5-HT2C receptor selectivity with a preference for Gq-mediated signaling over β-arrestin recruitment—a phenomenon known as functional selectivity or biased agonism . This Gq-bias is significant as it may lead to long-term efficacy with reduced side effects related to receptor desensitization . Furthermore, research in an amphetamine-induced hyperactivity model has shown that certain derivatives, such as an N-benzyl compound, display significant antipsychotic drug-like activity, underscoring the therapeutic potential of this chemical series . Researchers value this compound for exploring the role of functional selectivity at the 5-HT2C receptor and for designing novel CNS-active agents with optimized efficacy and safety profiles. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNTOKQVRSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Building Blocks: Aryl and Cyclopropyl Containing Amines

The presence of both aryl and cyclopropyl (B3062369) moieties within an amine structure imparts a unique combination of properties that are highly sought after in chemical synthesis, particularly in the fields of medicinal chemistry and materials science.

Aryl groups , such as the phenyl ring in 2-Cyclopropyl-2-phenylethan-1-amine, are fundamental components in a vast array of organic molecules. They can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. Furthermore, the aromatic ring provides a scaffold that can be readily functionalized to modulate the electronic and steric properties of the molecule.

Cyclopropyl groups , on the other hand, are three-membered carbocyclic rings that possess unique electronic and conformational characteristics. The inherent ring strain in cyclopropanes leads to C-C bonds with significant p-character, allowing them to interact with adjacent π-systems in a manner akin to a double bond. This electronic feature can influence the reactivity and physicochemical properties of a molecule. From a steric perspective, the rigid and compact nature of the cyclopropyl group can be exploited to introduce conformational constraints, which is a valuable strategy in drug design to lock a molecule into a bioactive conformation. The incorporation of a cyclopropyl group can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The combination of these two functional groups in a single amine molecule, as seen in this compound, creates a versatile building block with a rich and complex chemical profile.

Chemical Reactivity and Transformation Studies of 2 Cyclopropyl 2 Phenylethan 1 Amine

Amination Reactions and Functionalization

The primary amine group is a key site for various functionalization reactions, enabling the synthesis of a wide array of derivatives.

The reaction of primary amines with aldehydes and ketones is a fundamental transformation in organic chemistry that leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comscienceinfo.com The reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; a pH around 5 is generally optimal. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group as water is hindered. libretexts.orglibretexts.org

For 2-Cyclopropyl-2-phenylethan-1-amine, the reaction with an aldehyde or ketone would proceed through a carbinolamine or hemiaminal intermediate, which then dehydrates to form the corresponding imine. scienceinfo.com The general mechanism involves several steps: nucleophilic attack, proton transfer, protonation of the hydroxyl group, removal of water, and deprotonation to yield the final imine. libretexts.orglibretexts.org While imines are the primary products from the reaction with primary amines, secondary amines react with aldehydes and ketones to form enamines. pressbooks.pub

Table 1: Imine Formation from Primary Amines and Carbonyl Compounds
ReactantsProduct TypeKey ConditionsReference
Primary Amine + Aldehyde/KetoneImine (Schiff Base)Acid Catalyst, Controlled pH (~5) libretexts.orglibretexts.org
Secondary Amine + Aldehyde/KetoneEnamine- pressbooks.pub

The primary amine group of this compound can undergo N-alkylation with alkyl halides. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. wikipedia.org However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. wikipedia.orgamazonaws.com

Several strategies have been developed to achieve selective mono-alkylation of primary amines. One approach involves using amine hydrobromides and alkyl bromides under controlled conditions where the reactant primary amine is selectively deprotonated. rsc.org Another method utilizes triethylamine (B128534) at room temperature for the selective N-monoalkylation of anilines. yakhak.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org For instance, the large-scale production of methylamines involves the reaction of ammonia (B1221849) with methanol. wikipedia.org

Table 2: N-Alkylation of Primary Amines
Alkylation MethodReactantsProductsKey FeaturesReference
Direct AlkylationPrimary Amine + Alkyl HalideMixture of Secondary, Tertiary Amines, and Quaternary Ammonium SaltsOften lacks selectivity. wikipedia.org
Competitive Deprotonation/ProtonationAmine Hydrobromide + Alkyl BromideMono-alkylated Secondary AmineSelective mono-alkylation. rsc.org
Triethylamine MethodAniline (B41778) + Alkyl Halide + TriethylamineN-alkylanilinesSelective mono-alkylation at room temperature. yakhak.org
Catalytic AlkylationAmine + AlcoholHigher Substituted AminesRequires a catalyst to activate the alcohol. wikipedia.org

Cyclopropyl (B3062369) Ring Transformations

The strained cyclopropyl ring is susceptible to various transformations, particularly ring-opening reactions, which can be initiated by different mechanisms.

The ring-opening of cyclopropyl systems can proceed through various pathways, including radical, cationic, and anionic mechanisms. The high strain energy of the cyclopropyl ring (approximately 115 kJ/mol) makes the homolytic cleavage of a C-C bond to form a but-3-enyl radical highly exothermic. rsc.org The rate of ring opening is significantly faster for cyclopropylmethyl radicals compared to the corresponding anions. rsc.org

In the context of cyclopropylamines, oxidation can lead to the formation of aminium radical cations, which may then undergo ring-opening. nih.govresearchgate.net Studies on N-benzyl-N-cyclopropylamine have shown that its oxidation by cytochrome P450 can lead to both ring-opened products like 3-hydroxypropionaldehyde and products where the cyclopropyl ring remains intact, such as cyclopropanone (B1606653) hydrate. nih.govacs.org The formation of these products has been attributed to a hydrogen abstraction mechanism rather than a single electron transfer (SET) mechanism. acs.org The nature of the substituents on the cyclopropyl ring and the reaction conditions can significantly influence the regioselectivity of the ring-opening process. acs.org

The cyclopropyl group, while generally considered to reduce susceptibility to oxidative metabolism, can undergo surprising oxidative transformations. hyphadiscovery.com In some instances, particularly when attached to an amine, the cyclopropyl ring can be oxidized by enzymes like cytochrome P450. hyphadiscovery.com This can lead to the formation of hydroxylated metabolites and reactive intermediates. hyphadiscovery.com

For example, the oxidation of N-cyclopropyl and N-cyclobutyl benzylamines by cytochrome P-450 can lead to mechanism-based inactivation of the enzyme. nih.gov The oxidation of cyclopropylamine (B47189) substrates can result in the covalent attachment of the cyclopropyl portion to the protein. nih.govresearchgate.net The oxidation of N-benzyl-N-cyclopropylamine by P450 has been shown to yield 3-hydroxypropionaldehyde and cyclopropanone hydrate. nih.govacs.org These transformations highlight the potential for the cyclopropyl ring to be a site of metabolic activity, contrary to the general assumption of its stability.

Reactivity of Related Cyclopropyl-Phenyl Systems in Organic Transformations

The reactivity of the cyclopropyl-phenyl system is a subject of broad interest in organic synthesis. The interplay between the strained ring and the aromatic system leads to unique chemical behavior. Donor-acceptor cyclopropanes, which possess an electron-donating group (like a phenyl group) and an electron-withdrawing group, are particularly versatile synthetic intermediates. nih.gov They can act as synthetic equivalents of 1,3-dipoles and participate in a variety of cycloaddition and annulation reactions. nih.govresearchgate.net

The ring-opening of cyclopropyl derivatives can be initiated by radical processes. beilstein-journals.orgnih.gov For instance, a cyclopropyl-substituted carbon radical can readily undergo ring-opening to form an alkyl radical, which can then participate in further reactions like cyclization. beilstein-journals.org The presence of a phenyl group can influence the stability and subsequent reactions of these radical intermediates. acs.org Furthermore, the reactivity of thiophene (B33073) derivatives, which are less stable than their benzene (B151609) counterparts, can be significantly altered by the presence of a cyclopropyl group, often leading to challenges in synthetic applications due to increased side reactions and decomposition. nih.gov

Derivatization and Analog Synthesis of 2 Cyclopropyl 2 Phenylethan 1 Amine

Design and Synthesis of Substituted 2-Phenylcyclopropylmethylamine Derivatives

The design and synthesis of substituted 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been a focal point of research, leading to compounds with high affinity and selectivity for various biological targets. A notable strategy involves creating bitopic ligands, which can interact with both the primary binding site (orthosteric site) and a secondary, allosteric site on a receptor. This approach has been successfully applied to develop selective dopamine (B1211576) D3 receptor (D3R) ligands from the PCPMA scaffold. rsc.orgorganic-chemistry.org

In one such study, a series of bitopic derivatives were synthesized by incorporating a linker and a second pharmacophore designed to bind to an extended binding pocket of the D3R. organic-chemistry.org This strategic design resulted in compounds with significantly enhanced affinity and selectivity. For instance, compound (1R,2R)-30q demonstrated a high binding affinity for the D3R with a Ki value of 2.2 nM. rsc.orgorganic-chemistry.org Molecular docking studies have been instrumental in this process, helping to predict and rationalize the binding modes of these derivatives. These studies revealed that different enantiomers can adopt distinct poses within the receptor's binding pocket, which may account for their varying functional activities (agonist versus antagonist). rsc.orgorganic-chemistry.org

Another area of focus has been the synthesis of N-substituted (2-phenylcyclopropyl)methylamines to develop functionally selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov By introducing various substituents on the nitrogen atom, researchers have created compounds that preferentially activate specific downstream signaling pathways. For example, the N-methyl derivative (+)-15a was found to be a highly selective 5-HT2C agonist with a preference for Gq signaling over β-arrestin recruitment. nih.gov Similarly, the N-benzyl derivative (+)-19 showed high selectivity for the 5-HT2C receptor over the 5-HT2B receptor. nih.gov

The synthesis of these derivatives often starts from a common intermediate, such as a cyclopropane-bearing aldehyde, which undergoes reductive amination with various primary amines to yield the desired N-substituted products. nih.gov

Table 1: Examples of Synthesized 2-Phenylcyclopropylmethylamine Derivatives and their Biological Targets

Compound/DerivativeTarget ReceptorKey FindingReference
(1R,2R)-30qDopamine D3 Receptor (D3R)High binding affinity (Ki = 2.2 nM) and good bioavailability. rsc.orgorganic-chemistry.org
(1R,2R)-22eDopamine D3 Receptor (D3R)Potent D3R agonist. rsc.org
(1S,2S)-22eDopamine D3 Receptor (D3R)D3R antagonist, demonstrating enantiomeric functional differences. rsc.org
(+)-15a (N-methyl)Serotonin 2C Receptor (5-HT2C)Functionally selective agonist with preference for Gq signaling. nih.gov
(+)-19 (N-benzyl)Serotonin 2C Receptor (5-HT2C)Fully selective over the 5-HT2B receptor. nih.gov

Utilization as a Primary Amine Building Block in N-Substituted Heterocyclic Compound Synthesis (e.g., 2-Pyridones)

As a primary amine, 2-cyclopropyl-2-phenylethan-1-amine is a versatile building block for the synthesis of more complex molecules, including N-substituted heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, and methods to synthesize them are of great importance in medicinal chemistry. uni.lu

One important class of heterocycles is the 2-pyridones. General synthetic routes to N-substituted 2-pyridones often involve the reaction of a primary amine with various acyclic precursors that undergo cyclization. For example, a three-component reaction between an amine, an alkyne, and a dialkyl acetylene (B1199291) dicarboxylate can produce N-substituted 2-pyridones. rsc.org Another efficient method involves reacting a primary amine with ethyl nitroacetate (B1208598) to generate a variety of N-substituted 3-amino-2-pyridones. nih.gov These methods are valuable for their ability to accommodate a wide range of primary amines, allowing for the synthesis of diverse compound libraries. nih.gov

Given that this compound is a readily available primary amine building block, it can be employed in these established synthetic strategies. nih.govnih.gov Its incorporation would lead to the formation of N-(2-cyclopropyl-2-phenylethyl)-2-pyridones. The synthesis of N-substituted derivatives of 2-phenylcyclopropylmethylamine through reactions like reductive amination and N-alkylation is well-documented, demonstrating the reactivity of the primary amine group for forming new carbon-nitrogen bonds. nih.gov This established reactivity supports its utility in building more complex heterocyclic structures like the pyridone ring system.

Incorporation into Complex Organic Architectures as a Chiral Building Block

The this compound molecule possesses two chiral centers, meaning it can exist as different stereoisomers. This inherent chirality makes it a valuable building block in asymmetric synthesis, where the goal is to create a specific stereoisomer of a complex molecule. The use of a chiral building block, also known as a chiral auxiliary, can direct the stereochemical outcome of a reaction, ensuring the final product has the desired three-dimensional arrangement. nih.govyale.edunih.gov

The significance of this chirality is underscored by the distinct pharmacological profiles observed for different enantiomers of its derivatives. For example, the (1R,2R) and (1S,2S) enantiomers of the D3R ligand 22e exhibit opposite functional activities; one acts as a potent agonist while the other is an antagonist. rsc.orgorganic-chemistry.org This demonstrates that the specific spatial orientation of the cyclopropyl (B3062369) and phenyl groups is critical for molecular recognition and biological function.

In the synthesis of complex organic architectures, incorporating a chiral fragment like this compound early in the synthetic sequence can establish key stereocenters that influence the formation of subsequent stereocenters. While specific examples of its use as a chiral auxiliary to direct the formation of large, complex natural products are not detailed in the provided search context, its proven stereochemical importance in potent, selective ligands highlights its potential for such applications. rsc.orgorganic-chemistry.org The synthesis of enantiomerically pure forms of the parent amine allows for its use as a starting material for constructing complex, optically active target molecules where precise control of stereochemistry is paramount.

Methodologies for the Synthesis of Compound Libraries and Analogues

The development of methodologies for synthesizing libraries of this compound analogues is crucial for systematic drug discovery efforts, such as establishing structure-activity relationships (SAR). These libraries are typically created by systematically varying the substituents at different positions of the molecular scaffold.

A common strategy involves parallel synthesis, where a core intermediate is reacted with a diverse set of building blocks. For the PCPMA scaffold, a key intermediate is often (2-phenylcyclopropyl)methanal (an aldehyde). This aldehyde can be reacted with a library of different primary amines via reductive amination to generate a wide range of N-substituted analogues. nih.gov This approach has been used to create series of compounds for screening as 5-HT2C receptor agonists. nih.govnih.gov

Another approach focuses on modifying the phenyl ring. Starting with a substituted phenylacetic acid or benzaldehyde, the cyclopropyl ring can be constructed, leading to analogues with various substitution patterns on the aromatic ring. Palladium-catalyzed cross-coupling reactions are also employed to create N-aryl derivatives, offering a powerful one-step method to connect the cyclopropylamine (B47189) core to various aryl bromides. researchgate.net

These systematic approaches allow for the rapid generation of dozens or even hundreds of related compounds. By testing these compound libraries for biological activity, researchers can identify which structural features are essential for potency and selectivity, guiding the design of more refined and effective molecules. organic-chemistry.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-Cyclopropyl-2-phenylethan-1-amine, distinct signals are expected for the protons of the phenyl, cyclopropyl (B3062369), and ethylamine (B1201723) fragments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of ~7.2-7.4 ppm. The methine proton (CH) adjacent to both the phenyl and cyclopropyl groups would likely resonate as a multiplet, influenced by coupling with neighboring protons. The methylene (B1212753) protons (CH₂) of the ethylamine group, being adjacent to the chiral center and the amine, are diastereotopic and would be expected to appear as complex multiplets. The protons of the cyclopropyl group are known to resonate in the highly shielded, upfield region of the spectrum, typically between 0 and 1 ppm. The N-H protons of the primary amine group often appear as a broad signal, and their chemical shift can vary depending on solvent and concentration. pressbooks.pubopenstax.org Adding D₂O to the sample would cause the N-H signal to disappear, confirming its identity. pressbooks.pubopenstax.orglibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The phenyl group will exhibit signals in the aromatic region (~126-140 ppm). The carbons of the ethylamine backbone (CH and CH₂) are expected in the range of ~40-60 ppm, deshielded by the adjacent nitrogen and phenyl groups. openstax.org The cyclopropyl carbons are characteristically found in the upfield region of the spectrum.

Predicted NMR Data for this compound

Group ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
Phenyl C-H 7.20 - 7.40 (m) 126.0 - 140.0
Benzylic C-H 2.70 - 2.90 (m) ~50.0
Amine CH₂ 2.80 - 3.10 (m) ~45.0
Cyclopropyl C-H 0.80 - 1.20 (m) ~15.0
Cyclopropyl CH₂ 0.20 - 0.60 (m) ~5.0

Note: Predicted values are based on typical ranges for similar structural motifs. pressbooks.pubopenstax.orgchemicalbook.comchemicalbook.com m = multiplet.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, ESI-TOF/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₁H₁₅N), the exact monoisotopic mass is 161.12045 Da. uni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are well-suited for analyzing such amines. nih.gov ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, which would be observed at an m/z of approximately 162.12773. uni.luund.edu High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can measure this mass with high accuracy, confirming the elemental composition. und.edu

The primary fragmentation pathway for alkylamines in the mass spectrometer is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. openstax.org For this compound, the major fragmentation would likely involve cleavage of the bond between the benzylic carbon and the aminomethyl carbon, leading to a resonance-stabilized iminium cation.

Predicted ESI-MS Data for this compound

Adduct / Ion Predicted m/z
[M+H]⁺ 162.12773
[M+Na]⁺ 184.10967
[M]⁺ 161.11990

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. As a primary amine, it is expected to show a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. pressbooks.pubopenstax.org A characteristic NH₂ scissoring (bending) absorption is also expected around 1550-1650 cm⁻¹. libretexts.org The presence of the phenyl group will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the cyclopropyl and ethyl groups will appear just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium
Primary Amine (N-H) Scissoring (Bending) 1550 - 1650 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
Aliphatic C-N Stretch 1000 - 1250 Medium

Note: Expected ranges are based on general spectroscopic data for amines. pressbooks.pubopenstax.orglibretexts.org

Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond basic structural confirmation, a variety of advanced spectroscopic techniques can be employed to investigate the reactivity, electronic properties, and mechanistic pathways involving this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, or Electron Spin Resonance (ESR), is a technique specific to detecting species with unpaired electrons, such as free radicals or transition metal ions. rsc.orgyoutube.com While the parent amine is EPR-silent, this technique would be invaluable for studying potential radical intermediates formed during its metabolism or in chemical reactions. For instance, in reactions involving single-electron transfer, EPR could detect and characterize any resulting nitrogen- or carbon-centered radicals. Studies on cyclopropylamine (B47189) have utilized EPR to characterize radical species formed upon reaction with metal atoms, demonstrating the technique's utility in probing the activation of C-N and N-H bonds. acs.orgnih.gov

UV-Visible Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption in the UV region would be dominated by the π → π* transitions of the phenyl ring. libretexts.org Typically, phenylethylamine derivatives show characteristic absorption peaks around 210 nm and 258 nm. acs.orgnih.govresearchgate.net While not highly detailed for structural elucidation, UV-Vis is crucial for quantitative analysis and for studying interactions with other chromophoric systems or changes in the electronic environment of the phenyl group during a reaction. nih.gov

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.net By tuning the X-ray energy to the nitrogen K-edge, one could probe the oxidation state and coordination environment of the nitrogen atom in this compound. nih.govacs.org This would be particularly useful for studying its binding to metal centers in catalysts or metalloenzymes, revealing changes in the N-metal bond distance and coordination geometry upon reaction. nih.govaps.org

Nuclear Resonance Vibrational Spectroscopy (NRVS) : NRVS is a synchrotron-based technique that measures the vibrational spectra of specific isotopes within a molecule. nih.govmdpi.com While most commonly applied to ⁵⁷Fe, it can be used for other NRVS-active isotopes. If this compound were to be studied as a ligand in an iron-containing system (e.g., a catalyst or enzyme), NRVS could specifically probe the Fe-N vibrational modes, providing direct information on the iron-ligand bond strength and how it changes during a catalytic cycle. mdpi.com

Resonance Raman (RR) Spectroscopy : RR spectroscopy is a variant of Raman spectroscopy where the laser excitation wavelength is chosen to overlap with an electronic absorption band of the molecule. wikipedia.org This results in a selective and significant enhancement of the Raman signals of vibrations coupled to that electronic transition. wikipedia.org For this compound, using a laser in the UV region corresponding to the phenyl group's absorption would selectively enhance the vibrations of the aromatic ring. This selectivity allows for the study of the phenyl moiety's vibrations without interference from the rest of the molecule, making it a sensitive probe for changes in the aromatic system's environment or structure during interactions or reactions. acs.orgacs.org

Table of Compound Names

Compound Name
This compound
2-phenylpropylamine
cyclopropylamine
1,1,2,2-tetrachloroethane
neopentylamine
1-methylpropylamine
(E)-(2-bromovinyl)benzene
(E)-(4-bromobut-3-en-1-yl)benzene
4-sulfonamido-4'-dimethylaminoazobenzene
4-sulfonamido-4'-hydroxyazobenzene
4-sulfonamideo-4' aminoazobenzene
N-Fmoc-aniline
N-(9-Fluorenylmethoxycarbonyl)-4-methylaniline
N-Fmoc-benzylamine
(S)-N-Fmoc-1-phenylethylamine
N-Fmoc-p-methoxybenzylamine
N-Fmoc-2-phenylethylamine
N-Fmoc-tyramine
N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine
cyclohexylamine
N-methylcyclohexylamine
N-ethylpropylamine
2-phenylethylamine
tyramine
octopamine
synephrine
N-methyl-phenylethylamine
n-methyltyramine
dopamine (B1211576)
serotonin (B10506)
phenethylamine
amphetamine

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 2-cyclopropyl-2-phenylethan-1-amine would theoretically involve quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods. These studies would elucidate the distribution of electron density, the nature of the molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the atomic charges. The interaction between the cyclopropyl (B3062369) ring, the phenyl group, and the amino group would be of particular interest, especially the unique electronic nature of the cyclopropane (B1198618) ring's bent bonds and their potential conjugation with the phenyl ring. However, specific studies providing this analysis for this compound are not available in the surveyed literature.

Reaction Mechanism Elucidation via Energy Profile Calculations (e.g., Density Functional Theory)

The elucidation of reaction mechanisms involving this compound could be achieved through the calculation of potential energy surfaces using methods like DFT. Such calculations would map the energy changes as the reaction progresses from reactants to products, identifying transition states and intermediates. This approach is crucial for understanding reaction kinetics and thermodynamics. For instance, in reactions such as N-acylation or oxidation, DFT calculations could predict the most likely pathways and the associated energy barriers. While general methodologies for these types of calculations are well-established, specific energy profile calculations for reactions of this compound have not been reported in the available scientific literature.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section Values)

Computational methods are frequently used to predict spectroscopic parameters that can aid in the experimental identification of a compound. One such parameter is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase, determined by ion mobility spectrometry. Predicted CCS values for protonated and other adducts of this compound have been calculated and are available in public databases. evitachem.com These predictions are valuable for analytical chemistry, particularly in the context of techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺162.12773131.5
[M+Na]⁺184.10967139.0
[M-H]⁻160.11317138.4
[M+NH₄]⁺179.15427146.9
[M+K]⁺200.08361136.0
[M+H-H₂O]⁺144.11771124.9
[M+HCOO]⁻206.11865155.7
[M+CH₃COO]⁻220.13430184.2
[M+Na-2H]⁻182.09512137.8
[M]⁺161.11990131.1
[M]⁻161.12100131.1
Data sourced from PubChem. The values are predicted using computational methods. evitachem.com

Stereochemical Outcome Prediction and Kinetic Resolution Studies

This compound is a chiral molecule, existing as two enantiomers. Computational chemistry can play a significant role in predicting the stereochemical outcome of synthetic routes to this compound. For example, in asymmetric synthesis, molecular modeling of transition states involving a chiral catalyst can help predict which enantiomer will be preferentially formed. Similarly, in kinetic resolution, computational studies can model the interaction of the racemic amine with a resolving agent (often an enzyme) to predict which enantiomer will react faster. While there are studies on the dynamic kinetic resolution of structurally related compounds, specific computational investigations into the stereochemical synthesis or resolution of this compound are not documented in the reviewed sources.

Conformational Analysis of this compound and its Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. A conformational analysis of this compound would involve computational methods to identify the stable low-energy conformations (conformers) of the molecule. This would involve mapping the potential energy surface as a function of the rotatable bonds, such as the C-C bond connecting the stereocenter to the aminoethyl group and the bond connecting the stereocenter to the phenyl and cyclopropyl rings. Such an analysis would reveal the preferred spatial arrangements of the functional groups. While conformational studies have been performed on the related molecule 2-phenylethylamine, a specific and detailed conformational analysis for this compound is not available in the public domain.

Role of 2 Cyclopropyl 2 Phenylethan 1 Amine As an Organic Synthesis Building Block

Precursor in Stereoselective Organic Transformations

While specific examples detailing the use of 2-Cyclopropyl-2-phenylethan-1-amine as a chiral auxiliary are not extensively documented in publicly available literature, its structural features strongly suggest its potential in stereoselective organic transformations. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. The auxiliary is then removed, having imparted its chirality to the product.

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reactive center. The this compound moiety possesses a stereogenic center at the carbon atom bearing the cyclopropyl (B3062369) and phenyl groups. This inherent chirality can be exploited to control the stereochemical outcome of reactions. For instance, when attached to a carbonyl group to form an amide, the chiral amine can direct the approach of a nucleophile to one face of the enolate, leading to the formation of a specific diastereomer. This strategy is commonly employed in asymmetric alkylations and aldol reactions.

The general principle of using a chiral amine as an auxiliary is well-established. For example, pseudoephenamine, another chiral amine, has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, effectively controlling the formation of quaternary carbon centers. The underlying concept is that the chiral auxiliary positions the substrate in a way that one face is sterically hindered, forcing the incoming reagent to attack from the less hindered face, thus achieving high diastereoselectivity. Given its structural analogy to other successful chiral auxiliaries, this compound represents a promising candidate for similar applications in asymmetric synthesis.

Scaffold for Novel Chemical Entity Design

The this compound core structure serves as a valuable scaffold for the design of novel chemical entities, particularly in the field of medicinal chemistry. A scaffold is a core molecular framework upon which various substituents can be attached to create a library of compounds with diverse biological activities. The unique three-dimensional arrangement of the cyclopropyl, phenyl, and amine groups in this scaffold provides a distinct starting point for drug design.

The closely related 2-phenylcyclopropylmethylamine (PCPMA) scaffold has been identified as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of new drugs. Derivatives of the PCPMA scaffold have shown activity at a range of targets, including serotonin (B10506) and dopamine (B1211576) receptors.

The design of novel chemical entities often involves modifying a central scaffold to optimize its interaction with a biological target. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are crucial in this process. For instance, N-substitution of 2-phenylcyclopropylmethylamine derivatives has been explored to modulate their activity at serotonin 5-HT2A receptors. Similarly, the synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives have been investigated to discover ligands for sigma(1) receptors. These studies demonstrate how the this compound scaffold can be systematically modified to develop new bioactive compounds.

Below is a table summarizing examples of how modifications to a similar phenethylamine scaffold can influence biological activity:

Scaffold ModificationTarget ReceptorObserved Effect on Activity
N-substitution on 2-phenylcyclopropylmethylamineSerotonin 5-HT2C ReceptorModulation of agonist activity and functional selectivity.
Alkylation at the 1-position of 2-phenylethylamineSigma(1) ReceptorAlteration of binding affinity and selectivity.
Substitution on the phenyl ring of phenethylamineSerotonin 5-HT2A ReceptorPositive effect on binding affinity with para-substitution of alkyl or halogen groups.

These examples highlight the utility of the this compound scaffold in generating diverse molecular architectures for the discovery of new therapeutic agents.

Contribution to the Development of New Synthetic Methodologies

While this compound itself has not been prominently featured as a key component in the development of entirely new synthetic methodologies, the synthesis of the broader class of cyclopropylamines has spurred the creation of novel and efficient chemical transformations. The unique reactivity of the strained cyclopropane (B1198618) ring and the versatility of the amine functional group make these compounds interesting targets and reagents in synthetic chemistry.

For example, the development of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones provides a method for constructing densely substituted cyclopentanes. This methodology leverages the reactivity of the cyclopropyl group under photochemical conditions.

Furthermore, new pathways for the cyclization of nitriles with ambiphilic 2-pyridylselenyl reagents have been enabled by reversible covalent bonding, leading to the formation of selenium-containing heterocycles. While not directly involving this compound, these examples showcase the kind of innovative synthetic thinking inspired by the chemistry of related functional groups.

The diastereoselective synthesis of cyclopropyl diboronates via a 1,2-boronate rearrangement represents another advancement in the synthesis of functionalized cyclopropanes. This method allows for the creation of highly substituted cyclopropane rings with stereocontrol, which can then be further elaborated.

The development of these and other synthetic methods is often driven by the need to access complex molecules containing specific structural motifs, such as the cyclopropyl-phenyl-amine core. Therefore, while not the direct enabler of these new reactions, the pursuit of molecules like this compound contributes to the expansion of the synthetic chemist's toolkit.

Utility in Fragment-Based Chemical Design and Lead Optimization through Modulating Chemical Reactivity

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. The this compound structure contains several features that make it and its derivatives highly relevant to FBDD and subsequent lead optimization.

The cyclopropyl group, in particular, is a valuable "fragment" in drug design. Its incorporation into a molecule can have several beneficial effects on its physicochemical properties, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding to the target.

Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.

Improved Membrane Permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross cell membranes.

Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the desired target.

In the context of lead optimization, the this compound scaffold allows for systematic modifications to fine-tune a compound's properties. Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic profile. The reactivity of the amine group allows for the straightforward introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination.

The table below summarizes the key attributes of the cyclopropyl group in drug design and lead optimization:

PropertyContribution of the Cyclopropyl Group
Potency Conformational rigidity can lead to enhanced binding affinity.
Metabolic Stability Increased resistance to oxidative metabolism.
Permeability Lipophilic character can improve cell membrane penetration.
Selectivity Conformational constraint can reduce binding to off-targets.

By leveraging the principles of fragment-based design and systematically exploring the chemical space around the this compound scaffold, medicinal chemists can develop novel drug candidates with improved therapeutic profiles.

Q & A

Q. How can isotopic labeling (e.g., 15N^{15}N) enhance mechanistic studies of this compound metabolism?

  • Methodology : Synthesize 15N^{15}N-labeled analogs via reductive amination with 15NH4Cl^{15}NH_4Cl. Track metabolic fate using isotope-ratio mass spectrometry (IRMS) in hepatocyte incubation models. This clarifies hepatic clearance pathways and potential toxic metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.